(R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid is a compound of interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid typically involves the reaction of ®-3-(trifluoromethyl)pyrrolidine with an appropriate acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(1-Boc-Pyrrolidin-3-yl)-acetic acid: A similar compound with a Boc-protected pyrrolidine ring.
(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid: Another related compound with a benzyl group instead of a trifluoromethyl group.
Uniqueness
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C7H10F3NO3 |
---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
2-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)11-2-1-5(3-11)14-4-6(12)13/h5H,1-4H2,(H,12,13)/t5-/m1/s1 |
InChI-Schlüssel |
IJZVHUNCCBIQHR-RXMQYKEDSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1OCC(=O)O)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1OCC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.